molecular formula C13H18ClNO3 B1451123 2-Methoxy-5-piperidin-1-YL-benzoic acid hydrochloride CAS No. 1185294-92-1

2-Methoxy-5-piperidin-1-YL-benzoic acid hydrochloride

Cat. No. B1451123
CAS RN: 1185294-92-1
M. Wt: 271.74 g/mol
InChI Key: CECYWUPDZZHPJS-UHFFFAOYSA-N
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Description

2-Methoxy-5-piperidin-1-yl-benzoic acid hydrochloride , also known by its chemical formula C₁₃H₁₇NO₃ HCl , is a compound used primarily for proteomics research . It has a molecular weight of 271.74 g/mol . The compound’s structure includes a benzoic acid moiety with a piperidine ring substituted at the 5-position by a methoxy group .


Synthesis Analysis

The synthetic route to produce this compound involves several steps, including dynamic kinetic resolution . Notably, alcohols (2R,3S)-21 and (2S,3R)-22 are key intermediates, synthesized with a combined yield of 90% via an asymmetric transfer hydrogenation (ATH) reaction mediated by a (S,S)-RuCl(TsDPEN)L₃ catalyst .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-piperidin-1-yl-benzoic acid hydrochloride consists of a benzoic acid core attached to a piperidine ring, with a methoxy group at the 5-position. The hydrochloride salt forms due to the protonation of the carboxylic acid group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research on the synthesis of new pyridine derivatives, including those similar to 2-Methoxy-5-piperidin-1-YL-benzoic acid hydrochloride, has demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This indicates potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Receptor Agonist Properties

  • Benzamide derivatives related to 2-Methoxy-5-piperidin-1-YL-benzoic acid hydrochloride have been evaluated for serotonin 4 (5-HT4) receptor agonist activity, indicating potential applications in gastrointestinal motility disorders (Sonda et al., 2003).

Corrosion Inhibition

  • Piperine derivatives, which share structural similarities with 2-Methoxy-5-piperidin-1-YL-benzoic acid hydrochloride, have been studied for their corrosion inhibition properties on iron surfaces. Theoretical investigations have supported their efficacy, suggesting applications in materials science and engineering to protect metals from corrosion (Belghiti et al., 2018).

Molecular Interactions and Structural Analysis

  • The crystal structures of various benzoic acid derivatives, including those related to the target compound, have been analyzed to understand their molecular interactions. Such studies can inform the design of new compounds with desired physical and chemical properties (Revathi et al., 2015).

Pharmacological Characterization

  • Selective serotonin 2A receptor inverse agonists, structurally related to 2-Methoxy-5-piperidin-1-YL-benzoic acid hydrochloride, have been characterized for their in vitro and in vivo pharmacology profiles. These studies are crucial for the development of new therapeutics for psychiatric disorders (Vanover et al., 2004).

properties

IUPAC Name

2-methoxy-5-piperidin-1-ylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-17-12-6-5-10(9-11(12)13(15)16)14-7-3-2-4-8-14;/h5-6,9H,2-4,7-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECYWUPDZZHPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCCC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-piperidin-1-YL-benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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